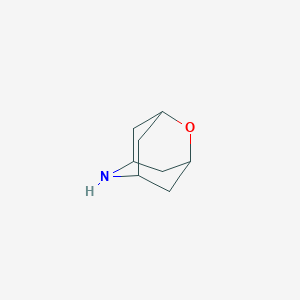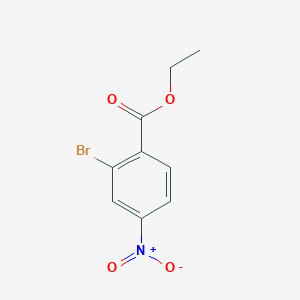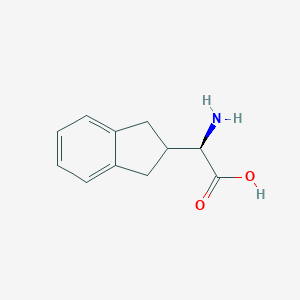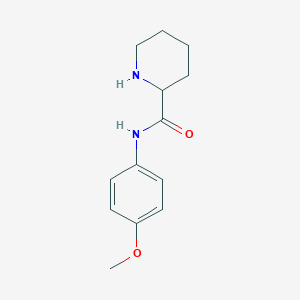
(1r,3r,5r,7r)-2-Oxa-6-azaadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” is a chemical compound with the molecular formula C8H13NO. It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” is 139.19 g/mol. The specific molecular structure is not provided in the search results .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving "(1r,3r,5r,7r)-2-Oxa-6-azaadamantane" .Physical And Chemical Properties Analysis
“(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” has a molecular weight of 139.19 g/mol. The compound’s boiling point is predicted to be 223.7±40.0 °C, and its density is predicted to be 1.100±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación
Organocatalytic Aerobic Alcohol Oxidation
- Application : Shibuya et al. (2011) describe an organocatalytic system using 5-Fluoro-2-azaadamantane N-oxyl for efficient aerobic alcohol oxidation. This method offers a mild, acid-free, metal-free approach suitable for various applications, emphasizing its environmental friendliness and broad scope (Shibuya et al., 2011).
Oxidation Products of Heteroadamantyl-substituted Hydrazines
- Application : Li et al. (2010) studied the oxidation of 2,6-bi-(2'-oxa-6'-azaadamantane-6'-yl)-2,6-diazaadamantane. Their research provides insight into the electronic interactions and potential applications in the synthesis of complex organic compounds (Li et al., 2010).
Catalytic Oxidation of Alcohols
- Application : Shibuya et al. (2006) developed stable nitroxyl radicals for the efficient oxidation of alcohols. These catalysts, including 2-azaadamantane N-oxyl (AZADO), show superior proficiency in converting sterically hindered alcohols to carbonyl compounds (Shibuya et al., 2006).
Synthesis of Azaadamantane Derivatives
- Application : Wu et al. (2018) synthesized 2-Azaadamantan-6-one and related derivatives. This work is significant for the creation of novel organic structures with potential applications in various chemical syntheses (Wu et al., 2018).
Solvent-Free Aerobic Oxidation
- Application : Kuang et al. (2011) established a green protocol for the aerobic oxidation of alcohols using 1-Methyl-2-azaadamantane N-oxyl. Their approach emphasizes solvent-free conditions and the reusability of the catalyst (Kuang et al., 2011).
Intramolecular Redox Reactions
- Application : Vatsadze et al. (2006) explored the redox behavior in diazabicyclo compounds, providing a foundation for understanding complex redox processes in organic chemistry (Vatsadze et al., 2006).
Preparation Methods for Oxidation Catalysts
- Application : Shibuya et al. (2011) discuss scalable preparation methods for AZADO and related radicals. This research is pivotal for the commercialization of these radicals, offering green alternatives in alcohol oxidation (Shibuya et al., 2011).
NMR Studies of Azaadamantane Derivatives
- Application : Fernández et al. (1989) used NMR methods to study azaadamantane derivatives. Their findings are crucial for understanding the structural and electronic properties of these compounds (Fernández et al., 1989).
Synthesis of Spiroaminals
- Application : Sinibaldi and Canet (2008) review the synthesis of spiroaminals, including 1-oxa-6-azaspiro derivatives. These compounds have significant biological activities and represent important targets in chemical synthesis (Sinibaldi & Canet, 2008).
Safety And Hazards
The safety data sheet for “(1r,3r,5r,7r)-2-Oxa-6-azaadamantane” provides several precautionary statements. It advises against breathing in dust/fume/gas/mist/vapours/spray and recommends using personal protective equipment as required . It also suggests that the compound should be handled under inert gas and protected from moisture .
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxa-6-azatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-2-8-4-6(9-5)3-7(1)10-8/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUVHGGRVBURLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(N2)CC1O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3r,5r,7r)-2-Oxa-6-azaadamantane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)






![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)
![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)

